N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}-6-methylpyridine-3-carbohydrazide
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Overview
Description
N’-{(Z)-[4-(dimethylamino)phenyl]methylidene}-6-methylpyridine-3-carbohydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a methylidene group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(Z)-[4-(dimethylamino)phenyl]methylidene}-6-methylpyridine-3-carbohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 6-methylpyridine-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-{(Z)-[4-(dimethylamino)phenyl]methylidene}-6-methylpyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N’-{(Z)-[4-(dimethylamino)phenyl]methylidene}-6-methylpyridine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe or marker.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{(Z)-[4-(dimethylamino)phenyl]methylidene}-6-methylpyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide
- N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
- N’-{(Z)-[4-(dimethylamino)phenyl]methylene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Uniqueness
N’-{(Z)-[4-(dimethylamino)phenyl]methylidene}-6-methylpyridine-3-carbohydrazide is unique due to its specific structural features, such as the combination of a dimethylamino group, a phenyl ring, and a pyridine ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C16H18N4O |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H18N4O/c1-12-4-7-14(11-17-12)16(21)19-18-10-13-5-8-15(9-6-13)20(2)3/h4-11H,1-3H3,(H,19,21)/b18-10- |
InChI Key |
YFHOWRAYZSESCQ-ZDLGFXPLSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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